

In-depth Technical Guide: 4-Chloro-5-iodo-2-(methylthio)pyrimidine (C5H4ClIN2S)

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Compound of Interest

Compound Name:	4-Chloro-5-iodo-2-(methylthio)pyrimidine
Cat. No.:	B1315559

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Disclaimer: The following guide summarizes the currently available public information on **4-Chloro-5-iodo-2-(methylthio)pyrimidine**. Despite extensive searches, detailed experimental protocols, in-depth biological studies, and specific spectroscopic data from primary scientific literature are scarce for this particular compound. The information presented is compiled from chemical supplier databases, patent literature for related compounds, and general reviews on pyrimidine derivatives.

Executive Summary

4-Chloro-5-iodo-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C5H4ClIN2S. It is primarily cataloged and sold as a chemical intermediate, particularly noted for its potential role in the synthesis of pharmaceutical compounds such as Tolcapone.^[1] While some sources suggest antibacterial properties, detailed biological activity studies and mechanistic pathways for this specific molecule are not well-documented in peer-reviewed literature. This guide provides a consolidated overview of its known properties, a generalized synthetic approach, and a discussion of its potential, yet unconfirmed, biological significance.

Physicochemical and Spectroscopic Data

Quantitative data for **4-Chloro-5-iodo-2-(methylthio)pyrimidine** is limited. The following tables summarize the available information from chemical suppliers and databases. Note the

conflicting data on its melting point, which may be due to differences in purity or measurement conditions.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C5H4ClIN2S	[1] [2] [3] [4]
Molecular Weight	286.52 g/mol	[1] [2] [3]
CAS Number	111079-19-7	[1] [2] [3] [5]
Melting Point	63 °C or 138 °C	[2]
Purity (typical)	~95%	[3]
Appearance	White crystalline solid	[2]

Table 2: Spectroscopic and Computational Data

Identifier	Value	Source(s)
SMILES	CSC1=NC=C(C(=N1)Cl)I	[2] [4]
InChIKey	RPTQHLHIBGHGBF-UHFFFAOYSA-N	[4]
Predicted XlogP	2.7	[4]
Predicted Collision Cross Section ([M+H] ⁺)	132.2 Å ²	[4]

Note: Experimentally determined spectroscopic data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry for this specific compound are not readily available in the public domain. Chemical suppliers may hold this data internally.[\[4\]](#)

Synthesis and Reactivity

Detailed, peer-reviewed synthetic protocols for **4-Chloro-5-iodo-2-(methylthio)pyrimidine** are not available. However, based on general methods for the synthesis of chloropyrimidines found in patent literature, a plausible synthetic route can be proposed. This typically involves the chlorination of a corresponding hydroxypyrimidine precursor.

Generalized Experimental Protocol: Chlorination

The synthesis of 4-chloro-2-(methylthio)pyrimidine derivatives often involves the reaction of a 4-hydroxy-2-(methylthio)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base to neutralize the HCl byproduct.

Materials:

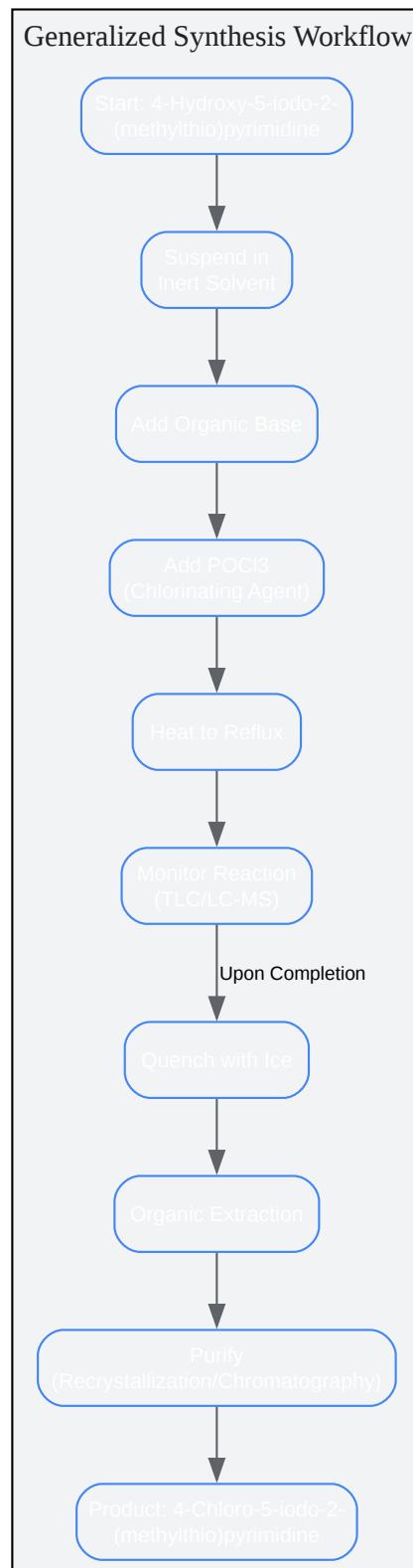
- 4-Hydroxy-5-iodo-2-(methylthio)pyrimidine (precursor)
- Phosphorus oxychloride (POCl₃)
- An organic base (e.g., triethylamine or N,N-dimethylaniline)
- An inert solvent (e.g., toluene or acetonitrile)

Procedure (Hypothetical):

- The starting material, 4-hydroxy-5-iodo-2-(methylthio)pyrimidine, is suspended in an inert solvent.
- The organic base is added to the suspension.
- Phosphorus oxychloride is added dropwise to the reaction mixture, typically at a controlled temperature.
- The reaction is heated to reflux and monitored for completion (e.g., by TLC or LC-MS).
- Upon completion, the reaction mixture is cooled, and excess POCl₃ is carefully quenched, often by pouring the mixture onto ice.
- The product is extracted into an organic solvent.

- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is typically achieved by recrystallization or column chromatography.

The following diagram illustrates the logical workflow for this generalized synthesis.



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A generalized workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

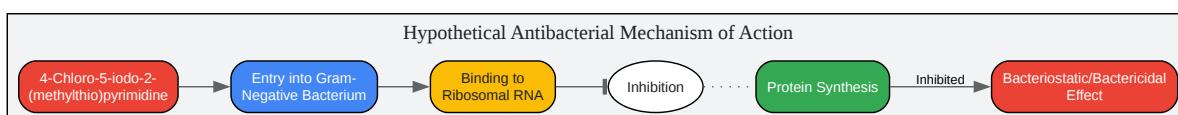
Antibacterial Activity

Some chemical suppliers note that **4-Chloro-5-iodo-2-(methylthio)pyrimidine** has shown activity against gram-negative bacteria such as *Escherichia coli* and *Pseudomonas aeruginosa*, but not against gram-positive bacteria like *Staphylococcus aureus*.^[2] The proposed mechanism involves binding to RNA and inhibiting protein synthesis.^[2] However, these claims are not substantiated by citations to primary research, and no quantitative data (e.g., Minimum Inhibitory Concentrations) are available.

Role as a Synthetic Intermediate

The most concrete application for this compound is as a building block in organic synthesis.^[5] Its multiple reactive sites (the chloro and iodo substituents) make it a versatile precursor for creating more complex molecules, particularly in the field of medicinal chemistry. It has been specifically mentioned as an intermediate for the synthesis of Tolcapone, a drug used in the management of Parkinson's disease.^[1]

The potential antibacterial mechanism is visualized below as a hypothetical signaling pathway.



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Hypothesized mechanism of antibacterial action.

Conclusion and Future Directions

4-Chloro-5-iodo-2-(methylthio)pyrimidine is a chemical intermediate with potential for further investigation. The lack of comprehensive public data presents an opportunity for foundational research. Future work should focus on:

- Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol along with complete spectroscopic data (NMR, IR, MS).
- Validation of Biological Activity: Systematically screening the compound against a panel of bacterial strains to determine its antimicrobial spectrum and quantify its potency (MIC values).
- Mechanism of Action Studies: Investigating the proposed RNA-binding mechanism and exploring other potential cellular targets.
- Exploration in Medicinal Chemistry: Utilizing the compound as a scaffold to synthesize novel derivatives for evaluation in various therapeutic areas, leveraging the known broad biological activities of the pyrimidine core.[\[6\]](#)[\[7\]](#)

Due to the significant gaps in the available literature, researchers and drug development professionals should treat this compound as a starting point for discovery rather than a well-characterized agent.

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